6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2R,3R)-diylbis(methylammonium) Bis(tetrafluoroborate)
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including benzyl, methyl, and possibly a spirocyclic structure based on the name. It also appears to contain a bis(tetrafluoroborate) group, which suggests it may be a salt .
Molecular Structure Analysis
Again, without specific information, I can only speculate on the molecular structure. The presence of a spirocyclic structure suggests that the molecule may have a three-dimensional shape. The benzyl and methyl groups are likely attached to this skeleton .Chemical Reactions Analysis
The reactivity of the compound would likely depend on the functional groups present. Benzyl groups can participate in a variety of reactions, including nucleophilic substitution and elimination. The presence of a bis(tetrafluoroborate) group suggests the compound may be an ionic salt, which could affect its solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and whether it’s a salt .Scientific Research Applications
Crystal Structures and Spectral Studies
Research on related spiro derivatives, such as the synthesis and analysis of crystal structures, has been conducted to understand their properties and potential applications better. For instance, the study of oxaspirocyclic compounds revealed insights into their crystallography and fluorescence spectra, suggesting applications in materials science where specific light emissions are required (Zeng & Wang, 2018). These findings highlight the compound's relevance in developing materials with unique optical properties.
Resolution and Optical Activity
Another area of interest is the resolution of compounds to obtain optically active forms, which is crucial in synthesizing enantiomerically pure substances for various applications, including pharmaceuticals. Techniques utilizing derivatives similar to the queried compound, such as TADDOL derivatives, have been explored for resolving other compounds into their optically active forms, demonstrating the broader utility of spirocyclic and oxaspirocyclic compounds in stereochemical resolutions (Bagi et al., 2014). This research underscores the compound's potential application in chiral chemistry and the synthesis of enantiomerically pure materials.
Materials Chemistry and Polymer Science
Compounds with complex structures, including those related to the queried molecule, often find applications in materials chemistry, such as the development of novel polymers with specific properties. For example, the copolymerization of cyclic ketenacetals has been investigated to produce polymers with low shrinkage in volume, an attribute highly desirable in dental materials and other precision applications (Schulze & Klemm, 1995). These studies suggest potential applications of the compound in developing new materials with tailored mechanical and thermal properties.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[6,10-dibenzyl-3-[[methyl-bis[(4-methylphenyl)methyl]azaniumyl]methyl]-1,4-dioxaspiro[4.5]decan-2-yl]methyl-methyl-bis[(4-methylphenyl)methyl]azanium;ditetrafluoroborate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H70N2O2.2BF4/c1-44-20-28-50(29-21-44)38-59(5,39-51-30-22-45(2)23-31-51)42-56-57(43-60(6,40-52-32-24-46(3)25-33-52)41-53-34-26-47(4)27-35-53)62-58(61-56)54(36-48-14-9-7-10-15-48)18-13-19-55(58)37-49-16-11-8-12-17-49;2*2-1(3,4)5/h7-12,14-17,20-35,54-57H,13,18-19,36-43H2,1-6H3;;/q+2;2*-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRYUCPTAVMDSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC=C(C=C1)C[N+](C)(CC2C(OC3(O2)C(CCCC3CC4=CC=CC=C4)CC5=CC=CC=C5)C[N+](C)(CC6=CC=C(C=C6)C)CC7=CC=C(C=C7)C)CC8=CC=C(C=C8)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H70B2F8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1000.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2135524-59-1 | |
Record name | 6,10-Dibenzyl-N,N'-dimethyl-N,N,N',N'-tetrakis(4-methylbenzyl)-1,4-dioxaspiro[4.5]decane-(2S,3S)-diylbis(methylammonium) Bis(tetrafluoroborate) [=(S,S)-TaDiAS-2nd] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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